

Application Notes and Protocols for CL15F6 Polymer-Lipid Hybrid Nanoparticle Synthesis

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Compound of Interest

Compound Name: CL15F6

Cat. No.: B15573986

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Introduction

This document provides detailed application notes and protocols for the synthesis and characterization of **CL15F6** polymer-lipid hybrid nanoparticles. These nanoparticles are a promising platform for the delivery of large-sized plasmid DNA (pDNA) and other nucleic acids. The use of the ionizable lipid **CL15F6**, in combination with a polymer core, allows for efficient encapsulation of genetic material and enhanced transfection efficiency. The protocols outlined below are based on established methodologies and provide a framework for the successful formulation and evaluation of these advanced drug delivery vehicles.

Data Presentation

The following tables summarize the key quantitative data regarding the physicochemical properties of **CL15F6** polymer-lipid hybrid nanoparticles, as well as their transfection efficiencies with different lipid compositions.

Table 1: Physicochemical Properties of 15 kbp pDNA-PEI Loaded LNPs with **CL15F6**

pDNA:PEI Mass Ratio	Formulation ID	Average Size (nm)	Zeta Potential (mV) of pDNA-PEI Complex	Zeta Potential (mV) of LNP
1:0	A15	75	-50	Not Reported
1:0.1	B15	75	-30	Not Reported
1:1	C15	35	+10	+5
5:1	D15	35	+20	+15

Table 2: Comparative Transfection Efficiency of LNP-Polymer Hybrid Nanoparticles

Ionizable/Cationic Lipid	Average Transfection Efficiency (%)
CL15F6	~40%
DODAP	<10%
DODMA	<10%
MC3	<10%
DOTAP	~40%
DOTMA	~40%

Experimental Protocols

Protocol 1: Synthesis of CL15F6 Polymer-Lipid Hybrid Nanoparticles

This protocol describes a one-step method for the synthesis of **CL15F6** polymer-lipid hybrid nanoparticles encapsulating a pDNA-polyethylenimine (PEI) complex.

Materials:

- Ionizable lipid: **CL15F6**
- Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

- Cholesterol
- PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2k)
- Plasmid DNA (pDNA)
- Polyethylenimine (PEI)
- Ethanol
- Nuclease-free water
- Appropriate buffers (e.g., citrate buffer, PBS)

Procedure:

- Lipid Stock Solution Preparation:
 - Dissolve **CL15F6**, DSPC, cholesterol, and DMG-PEG 2k in ethanol at the desired molar ratio. A typical ratio for similar nanoparticles is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- pDNA-PEI Complex Formation:
 - Separately, dilute pDNA and PEI in a suitable buffer (e.g., citrate buffer, pH 4.0).
 - Add the PEI solution to the pDNA solution at the desired mass ratio (e.g., 1:1) and mix gently.
 - Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
- Nanoparticle Formulation (Microfluidic Mixing):
 - The lipid stock solution and the pDNA-PEI complex solution are loaded into separate syringes for a microfluidic mixing system.

- Set the flow rates to achieve the desired mixing ratio (e.g., 3:1 aqueous to organic phase).
- The rapid mixing of the two streams will induce the self-assembly of the polymer-lipid hybrid nanoparticles.
- Purification:
 - The resulting nanoparticle suspension is dialyzed against phosphate-buffered saline (PBS) overnight at 4°C to remove ethanol and unencapsulated components.

Protocol 2: Characterization of CL15F6 Polymer-Lipid Hybrid Nanoparticles

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

- Instrumentation: A Zetasizer Nano ZS or similar instrument.
- Procedure:
 - Dilute the nanoparticle suspension in nuclease-free water or an appropriate buffer.
 - For size measurement, perform DLS analysis to obtain the average hydrodynamic diameter and polydispersity index (PDI).
 - For zeta potential measurement, use the same instrument to measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to the zeta potential.

2. Internal Structure Analysis (Transmission Electron Microscopy - TEM):

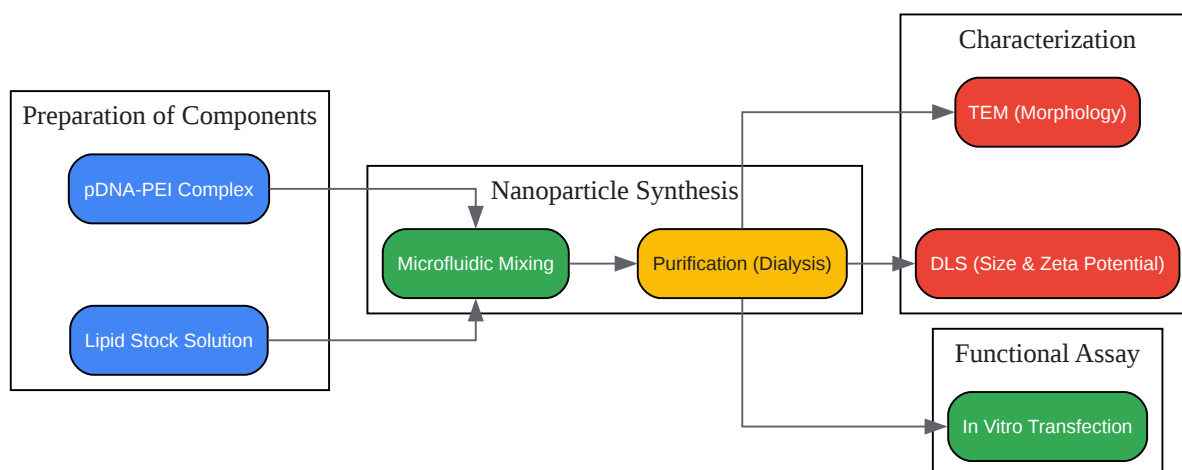
- Procedure:
 - Apply a small drop of the nanoparticle suspension onto a carbon-coated copper grid.
 - Allow the sample to adsorb for a few minutes.
 - Wick away the excess liquid with filter paper.

- (Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.
- Allow the grid to dry completely before imaging under a transmission electron microscope.

3. In Vitro Transfection Efficiency:

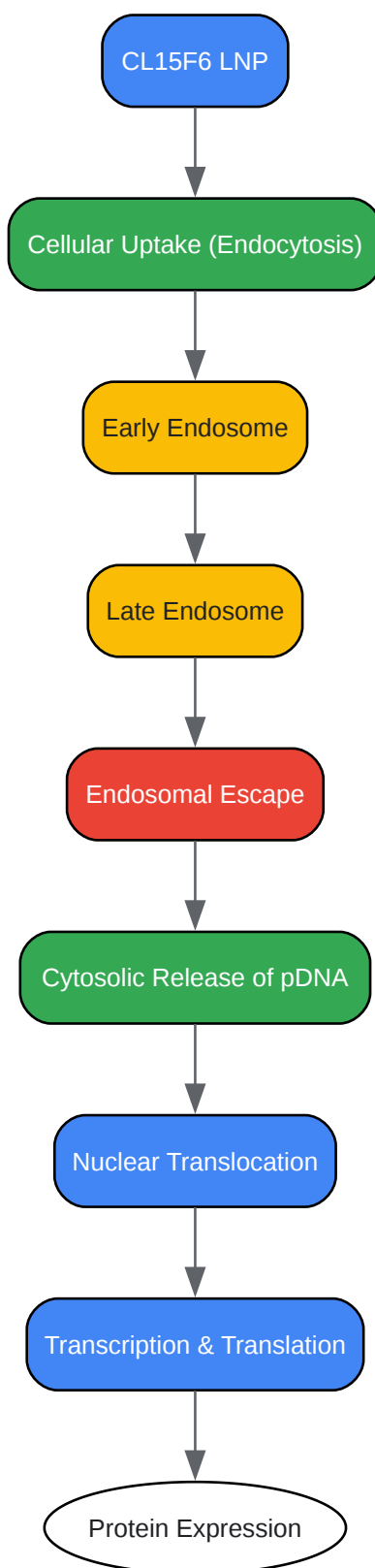
- Cell Culture: Plate target cells (e.g., HEK293) in a 24-well plate at a suitable density and allow them to adhere overnight.
- Transfection:
 - Replace the cell culture medium with fresh medium.
 - Add the **CL15F6** polymer-lipid hybrid nanoparticle suspension containing the pDNA to the cells.
 - Incubate the cells for 24-48 hours.
- Analysis (for GFP-expressing plasmid):
 - Wash the cells with PBS.
 - Harvest the cells by trypsinization.
 - Analyze the percentage of GFP-positive cells using a flow cytometer.

Visualizations



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Caption: Experimental workflow for **CL15F6** nanoparticle synthesis and characterization.



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Caption: Proposed cellular uptake and intracellular trafficking pathway of **CL15F6** LNPs.

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